

# The Discovery and Isolation of Cannflavin C from Cannabis sativa: A Technical Guide

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## Compound of Interest

Compound Name: Cannflavin C

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This technical guide provides an in-depth overview of the discovery, isolation, and characterization of **Cannflavin C**, a prenylated flavonoid found in Cannabis sativa. This document details the experimental protocols for its extraction and purification, summarizes key quantitative data, and illustrates relevant biochemical pathways and experimental workflows.

## Introduction

Cannabis sativa L. is a rich source of a diverse array of secondary metabolites. Beyond the well-studied cannabinoids, the plant produces a variety of other compounds, including terpenes and flavonoids. Flavonoids are a class of polyphenolic compounds known for their antioxidant and anti-inflammatory properties. Within this class, a small group of prenylated flavones, known as cannflavins, are largely unique to Cannabis.

Following the identification of Cannflavin A and B in the 1980s, **Cannflavin C** was discovered in 2008.[1] These compounds have garnered significant interest due to their potent anti-inflammatory effects, which are notably stronger than those of aspirin.[2] Cannflavins are believed to contribute to the "entourage effect," where the synergistic action of various Cannabis compounds enhances the plant's therapeutic properties. This guide focuses on the technical aspects of **Cannflavin C**, providing a resource for its further study and potential therapeutic development.

## Discovery and Initial Identification

Cannflavins A and B were first isolated and identified in the mid-1980s.[3] It was not until 2008 that a research group led by Mohamed M. Radwan at the National Center for Natural Products Research at the University of Mississippi, USA, reported the isolation and structure elucidation of **Cannflavin C**. [4] This discovery was part of a broader investigation into the non-cannabinoid constituents of a high-potency variety of Cannabis sativa. [4] The identification of **Cannflavin C** further expanded the known chemical diversity of Cannabis and opened new avenues for pharmacological research.

## Physicochemical and Spectroscopic Properties

**Cannflavin C** is a flavonoid distinguished by a geranyl group attached to the flavone backbone. [4] Its chemical structure was determined through extensive spectroscopic analysis.

**Table 1: Physicochemical Properties of Cannflavin C**

Property	Value	Reference
Molecular Formula	C <sub>26</sub> H <sub>28</sub> O <sub>6</sub>	[4]
Molecular Weight	436.5 g/mol	[5]

**Table 2: Spectroscopic Data for Cannflavin C**

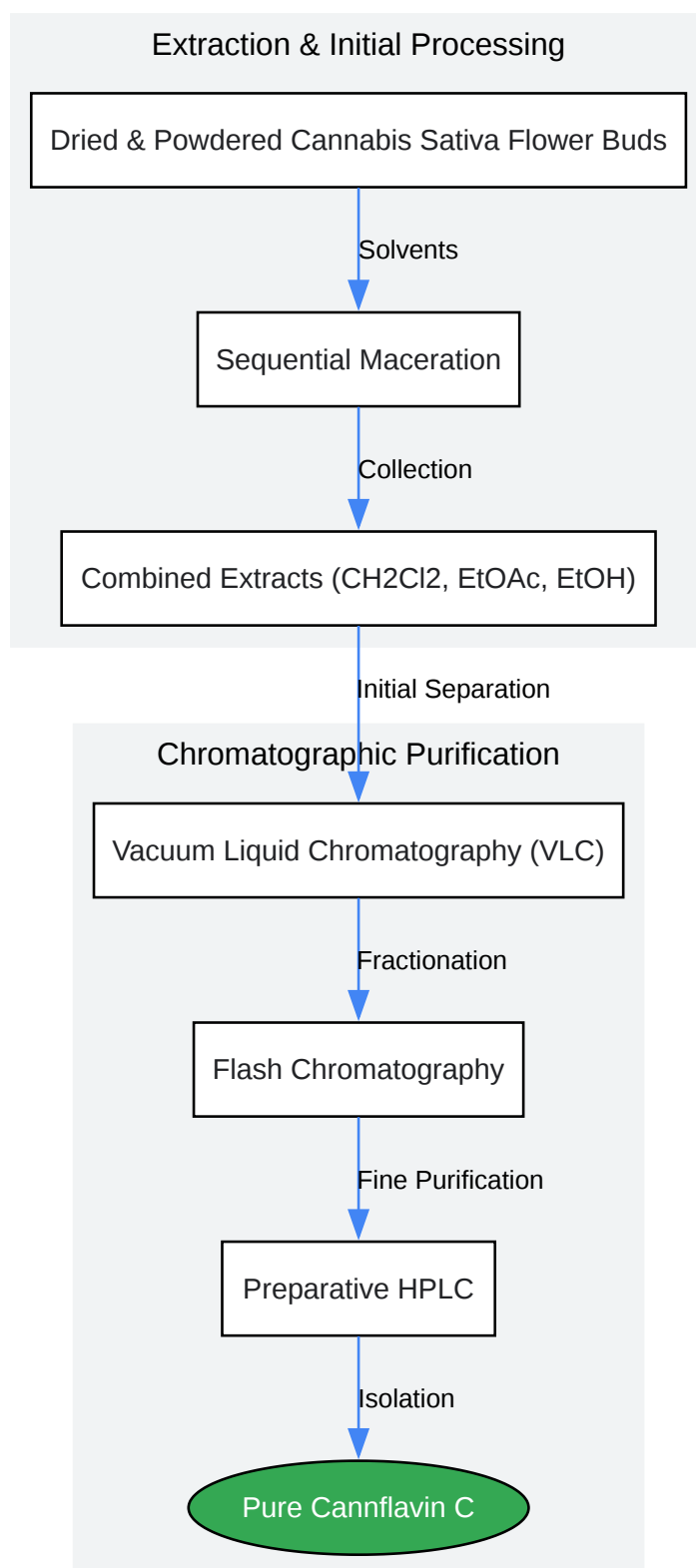
While the original 2008 publication by Radwan et al. confirmed the structure of **Cannflavin C** using a suite of spectroscopic techniques, a detailed public-facing table of its complete <sup>13</sup>C-NMR data is not readily available. The <sup>1</sup>H-NMR data from the discovery paper is presented below. [4]

Proton	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3	6.66	s	
H-6	6.36	s	
OMe-3'	3.98	s	
H-5'	7.01	d	8.0
H-2'	7.58	d	2.0
H-6'	7.64	dd	2.0, 8.0
H-2''	5.35	t	
H-6''	5.02	t	
Me-8''	1.82	s	
Me-9''	1.48	s	
Me-10''	1.53	s	

Note: Data obtained from Radwan et al., Phytochemistry, 2008.[\[4\]](#)

## Isolation and Purification of Cannflavin C

The isolation of **Cannflavin C** is a multi-step process involving solvent extraction and chromatographic separation. The yield of **Cannflavin C** from dried plant material is reported to be approximately 0.00014%.[\[4\]](#)



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**Figure 1.** General workflow for the isolation and purification of **Cannflavin C**.

## Detailed Experimental Protocol

The following protocol is a composite based on the methodologies reported for the isolation of cannflavins, including **Cannflavin C**.<sup>[4]</sup>

### 4.1.1 Plant Material and Extraction

- **Plant Material:** Dried flower buds of a high-potency Cannabis sativa variety are used as the starting material. The material should be ground into a fine powder to increase the surface area for extraction.
- **Sequential Maceration:** The powdered plant material is sequentially extracted with solvents of increasing polarity. A typical sequence is:
  - Hexanes
  - Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
  - Ethyl acetate (EtOAc)
  - Ethanol (EtOH)
  - A 1:1 mixture of Ethanol and Water (EtOH:H<sub>2</sub>O) The extractions are performed at room temperature with agitation to ensure thorough mixing. Each solvent extraction is repeated multiple times to maximize the yield.
- **Combining Extracts:** The dichloromethane, ethyl acetate, and ethanol extracts, which contain the cannflavins, are combined and the solvent is removed under reduced pressure to yield a crude extract.<sup>[4]</sup>

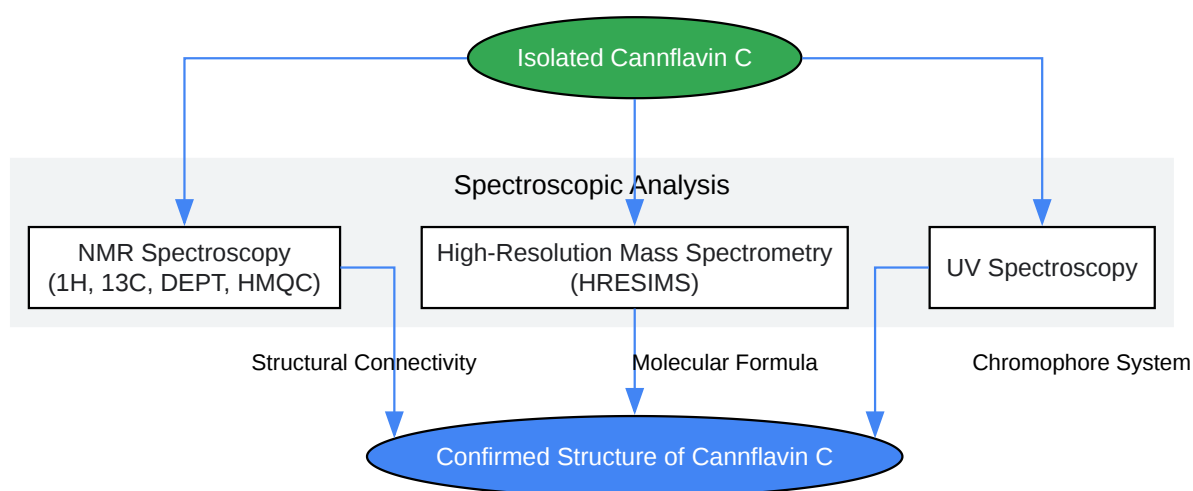
### 4.1.2 Chromatographic Purification

- **Vacuum Liquid Chromatography (VLC):** The crude extract is first subjected to VLC on a silica gel column. The column is eluted with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) to achieve a preliminary separation of the components into several fractions.

- Flash Chromatography: Fractions identified as containing cannflavins (typically by thin-layer chromatography analysis) are further purified using flash chromatography on a silica gel column. This step provides a finer separation than VLC.
- Preparative High-Performance Liquid Chromatography (HPLC): The final purification step involves preparative HPLC on a C18 column. A mobile phase gradient (e.g., acetonitrile and water) is used to isolate the individual cannflavins. Fractions corresponding to the peak of **Cannflavin C** are collected.
- Purity Confirmation: The purity of the isolated **Cannflavin C** is confirmed using analytical HPLC with a photodiode array (PDA) detector.

## Analytical Characterization

The structural elucidation and confirmation of **Cannflavin C** rely on a combination of modern analytical techniques.



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**Figure 2.** Workflow for the analytical characterization of **Cannflavin C**.

## Methodologies

- High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed for the complete structural elucidation:
  - $^1\text{H}$ -NMR: Identifies the number and types of protons in the molecule.
  - $^{13}\text{C}$ -NMR and DEPT-135: Determine the number and types of carbon atoms (methyl, methylene, methine, and quaternary).
  - 2D NMR (HMQC, HMBC, ROESY): Establish the connectivity between protons and carbons, and the spatial relationships between atoms, allowing for the unambiguous assignment of the structure.[\[4\]](#)
- Ultraviolet (UV) Spectroscopy: UV spectroscopy is used to identify the flavonoid chromophore system. Bathochromic shifts observed upon the addition of reagents like NaOMe and NaOAc can help to determine the positions of hydroxyl groups on the flavonoid skeleton.[\[4\]](#)

**Table 3: Mass Spectrometry Data for Cannflavin C**

Ionization Mode	$[\text{M}+\text{H}]^+$ (m/z)	Reference
HRESIMS	437.1966	<a href="#">[5]</a>

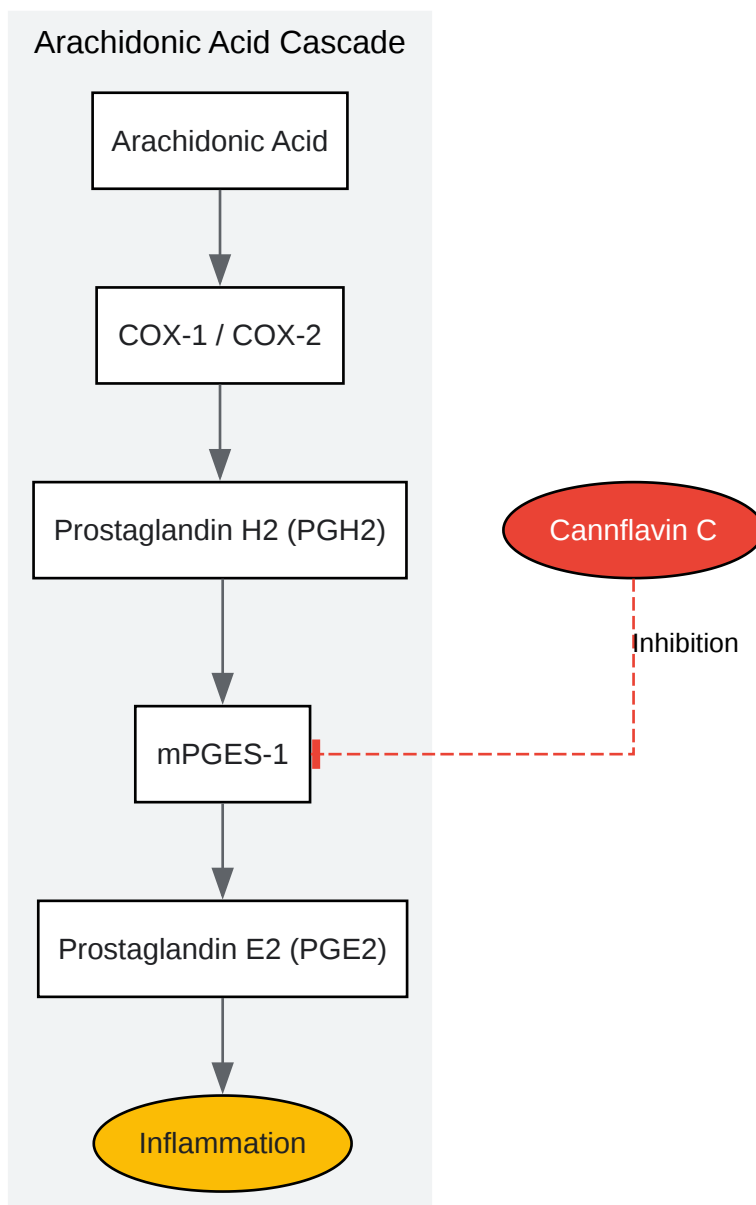
Note: Detailed public data on the fragmentation pattern of **Cannflavin C** is limited.

## Known Biological Activities and Signaling Pathways

Cannflavins A, B, and C are recognized for their potent anti-inflammatory properties.[\[6\]](#) They have been shown to inhibit the biosynthesis of prostaglandins, which are key mediators of inflammation.[\[7\]](#)

The primary mechanism of action for cannflavins' anti-inflammatory effects is the inhibition of the microsomal prostaglandin  $\text{E}_2$  synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX)

enzymes.[7] These enzymes are critical in the conversion of arachidonic acid into pro-inflammatory eicosanoids.



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**Figure 3.** Inhibition of Prostaglandin E<sub>2</sub> Synthesis by **Cannflavin C**.

By inhibiting mPGES-1, **Cannflavin C** effectively reduces the production of Prostaglandin E<sub>2</sub> (PGE<sub>2</sub>), a key molecule involved in promoting pain, fever, and swelling associated with



inflammation. This targeted action makes **Cannflavin C** a compound of significant interest for the development of novel anti-inflammatory drugs.

## Conclusion and Future Directions

**Cannflavin C**, a unique flavonoid from *Cannabis sativa*, represents a promising lead compound for the development of new therapeutics, particularly in the area of inflammatory diseases. Its discovery has highlighted the untapped chemical diversity of *Cannabis* beyond its cannabinoid constituents.

Future research should focus on several key areas:

- **Complete Spectroscopic Characterization:** Publicly accessible, detailed  $^{13}\text{C}$ -NMR and mass spectrometry fragmentation data for **Cannflavin C** would greatly benefit the scientific community.
- **Pharmacological Profiling:** A comprehensive evaluation of the biological activities of pure **Cannflavin C** is needed to fully understand its therapeutic potential.
- **Biosynthesis and Metabolic Engineering:** Elucidating the biosynthetic pathway of **Cannflavin C** could enable its production through biotechnological methods, overcoming the low yields obtained from plant extraction.
- **Clinical Investigation:** Preclinical and, eventually, clinical studies are necessary to determine the safety and efficacy of **Cannflavin C** as a therapeutic agent in humans.

This technical guide provides a foundation for researchers and drug development professionals to build upon as they explore the potential of **Cannflavin C**.

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- To cite this document: BenchChem. [The Discovery and Isolation of Cannflavin C from Cannabis sativa: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377135#cannflavin-c-discovery-and-isolation-from-cannabis-sativa]

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